molecular formula C8H4Cl2N4 B11714847 2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine

Cat. No.: B11714847
M. Wt: 227.05 g/mol
InChI Key: OROSJZHHNHRQIG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with two chlorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atoms on the triazine ring are particularly reactive towards nucleophiles, making nucleophilic aromatic substitution a common reaction for this compound .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-diamino-6-(pyridin-4-YL)-1,3,5-triazine, while oxidation of the pyridine ring can produce this compound N-oxide .

Scientific Research Applications

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in the design of new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms. The compound can bind to enzymes involved in these processes, disrupting their function and leading to cell death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential for biological activity compared to similar compounds .

Properties

IUPAC Name

2,4-dichloro-6-pyridin-4-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROSJZHHNHRQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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